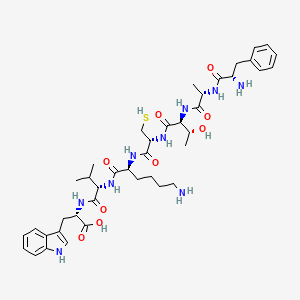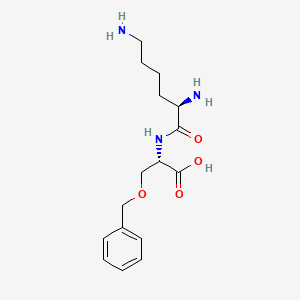
D-Lysyl-O-benzyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lysyl-O-benzyl-L-serine: is a synthetic compound that combines the amino acids lysine and serine, with a benzyl group attached to the serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysyl-O-benzyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization . Another method involves the enzymatic resolution of the N-acetyl derivative with Takadiastase, yielding optically active O-benzyl-L-serine in 78% yield .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: D-Lysyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
D-Lysyl-O-benzyl-L-serine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to these targets, facilitating various biochemical reactions . The compound can also modulate the activity of N-methyl-D-aspartate receptors (NMDARs), which are involved in synaptic plasticity and memory formation .
Comparaison Avec Des Composés Similaires
D-serine: Acts as a neurotransmitter and co-agonist of NMDARs.
L-serine: Involved in protein synthesis and metabolism.
O-benzyl-L-serine: Used in peptide synthesis and as a precursor for other compounds.
Uniqueness: D-Lysyl-O-benzyl-L-serine is unique due to its combination of lysine and serine residues with a benzyl group, which can enhance its binding affinity and specificity for certain molecular targets .
Propriétés
Numéro CAS |
921933-69-9 |
|---|---|
Formule moléculaire |
C16H25N3O4 |
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H25N3O4/c17-9-5-4-8-13(18)15(20)19-14(16(21)22)11-23-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17-18H2,(H,19,20)(H,21,22)/t13-,14+/m1/s1 |
Clé InChI |
PFDALMCUYCOUDX-KGLIPLIRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CCCCN)N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)

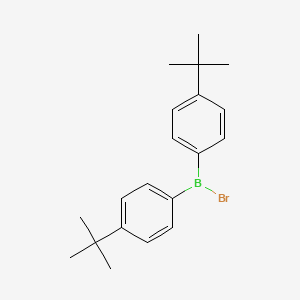

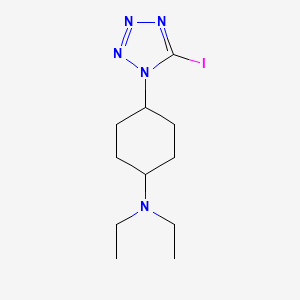
![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)

![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)
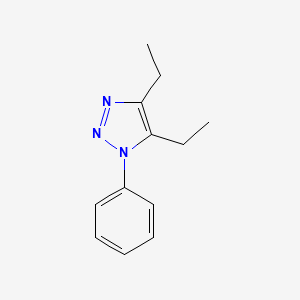
![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)
